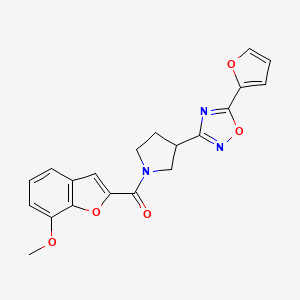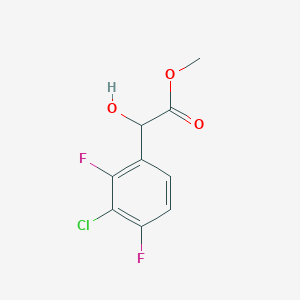
Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate: is an organic compound with a molecular formula of C9H8ClF2O3 It is a derivative of phenylacetate, characterized by the presence of chloro and difluoro substituents on the phenyl ring, and a hydroxyl group on the acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-chloro-2,4-difluoroaniline.
Step 1: The aniline derivative undergoes diazotization followed by Sandmeyer reaction to introduce the chloro group, forming 3-chloro-2,4-difluorobenzene.
Step 2: The benzene derivative is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to form 2-(3-chloro-2,4-difluorophenyl)acetophenone.
Step 3: The acetophenone is oxidized using a suitable oxidizing agent such as potassium permanganate to yield 2-(3-chloro-2,4-difluorophenyl)acetic acid.
Step 4: Finally, esterification of the acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid produces methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products:
Oxidation: Methyl 2-(3-chloro-2,4-difluorophenyl)-2-oxoacetate.
Reduction: Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its biological activity related to the chloro and fluoro substituents.
Biochemical Studies: Used in studies to understand the interaction of halogenated compounds with biological systems.
Industry:
Materials Science:
Wirkmechanismus
The mechanism of action of methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate is not well-documented. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The chloro and fluoro substituents may enhance binding affinity to specific molecular targets, influencing pathways involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(3-chloro-2,4-difluorophenyl)-2-oxoacetate
- Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyethanol
- 3-Chloro-2,4-difluorophenylacetic acid
Uniqueness: Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate is unique due to the combination of chloro and difluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-15-9(14)8(13)4-2-3-5(11)6(10)7(4)12/h2-3,8,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLDJKDBVQBKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C=C1)F)Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
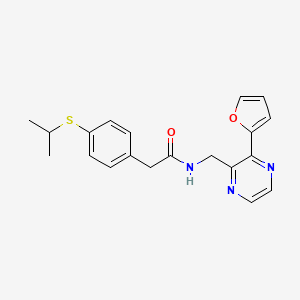

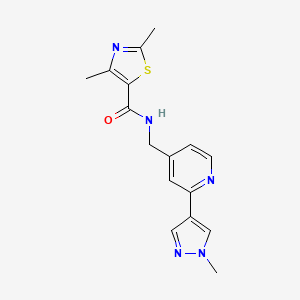
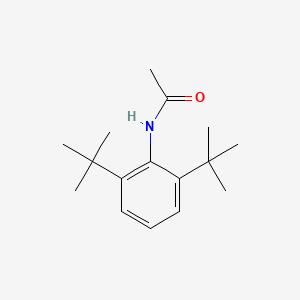
![2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2369071.png)
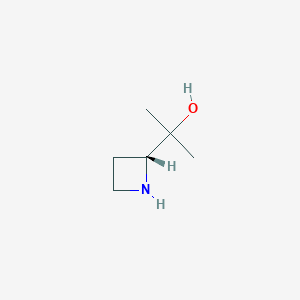
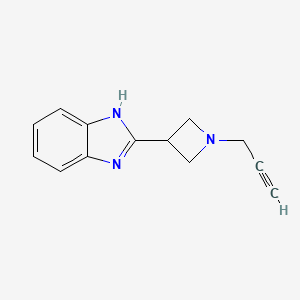
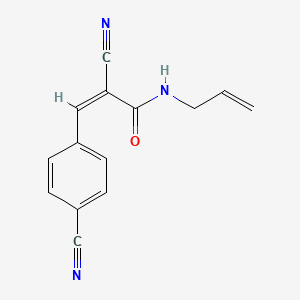
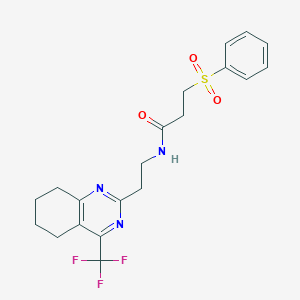
![1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2369076.png)
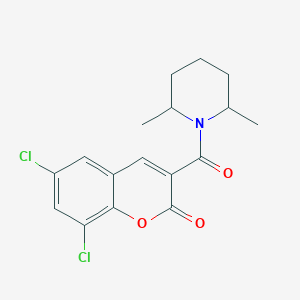
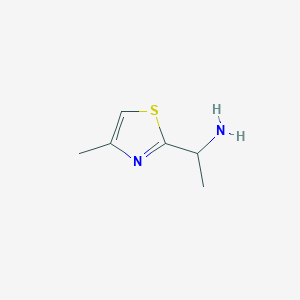
![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)
